molecular formula C12H19N5O2 B13215601 3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole

3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole

Cat. No.: B13215601
M. Wt: 265.31 g/mol
InChI Key: LDWWHZLBYXMGLC-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique substituents on the triazole ring, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the pyrazole ring: Starting with ethyl hydrazine and ethyl acetoacetate under acidic conditions to form 3-ethoxy-1-ethylpyrazole.

    Formation of the triazole ring: Reacting the pyrazole derivative with hydrazine and an appropriate aldehyde to form the triazole ring.

    Substitution reactions: Introducing the 2-methoxyethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    3,5-Dimethyl-1,2,4-triazole: A triazole derivative with methyl groups at positions 3 and 5.

    4-Phenyl-1,2,4-triazole: A triazole derivative with a phenyl group at position 4.

Uniqueness

3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole

InChI

InChI=1S/C12H19N5O2/c1-4-17-8-10(12(15-17)19-5-2)11-14-13-9-16(11)6-7-18-3/h8-9H,4-7H2,1-3H3

InChI Key

LDWWHZLBYXMGLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=CN2CCOC

Origin of Product

United States

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